molecular formula C16H13NO B120230 2-(3-Benzoylphenyl)propionitrile CAS No. 42872-30-0

2-(3-Benzoylphenyl)propionitrile

Cat. No.: B120230
CAS No.: 42872-30-0
M. Wt: 235.28 g/mol
InChI Key: RGYOCHMZSLUCNP-UHFFFAOYSA-N
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Description

2-(3-Benzoylphenyl)propionitrile is an organic compound with the chemical formula C16H13NO. It is characterized by the presence of benzoyl and propionitrile functional groups. This compound is a precursor for ketoprofen, a widely used anti-inflammatory drug . It is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Benzoylphenyl)propionitrile can be synthesized through a multi-step process involving Friedel-Crafts acylation, bromination, and cyanation . The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and phase transfer catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzoylphenyl)propionitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure that allows it to serve as a precursor for ketoprofen. Its benzoyl and propionitrile functional groups provide a versatile platform for various chemical transformations, making it valuable in pharmaceutical synthesis .

Properties

IUPAC Name

2-(3-benzoylphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-12(11-17)14-8-5-9-15(10-14)16(18)13-6-3-2-4-7-13/h2-10,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYOCHMZSLUCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962752
Record name 2-(3-Benzoylphenyl)propanenitrile
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Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42872-30-0
Record name 3-Benzoyl-α-methylbenzeneacetonitrile
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Record name 2-(3-Benzoylphenyl)propionitrile
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Record name 2-(3-Benzoylphenyl)propanenitrile
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Record name 2-(m-benzoylphenyl)propionitrile
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Record name 2-(3-BENZOYLPHENYL)PROPIONITRILE
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Synthesis routes and methods I

Procedure details

241 mg of alpha-(methylthio)-alpha-(m-benzoylphenyl)propionitrile was dissolved in 1 ml of methanol, and 0.60 ml of a 2.3 M methanol solution of sodium methanethiolate was added dropwise. The mixture was stirred at room temperature for 1.5 hours. An aqueous solution of ammonium chloride (2 g/10 ml) was added, and the mixture was extracted with 10 ml of ether three times. The extract was washed with 20 ml of water three times, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography (silica gel; methylene chloride) to afford 167 mg (yield 79%) of alpha-(m-benzoylphenyl)propionitrile.
Name
alpha-(methylthio)-alpha-(m-benzoylphenyl)propionitrile
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241 mg
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Synthesis routes and methods II

Procedure details

3-Carboxybenzyne prepared from 2-chlorobenzoic acid in the presence of a strong base is reacted with propionitrile to produce alpha-(m-carboxyphenyl)propionitrile (R. Biehl et al., J. Org. Chem., 31, 602 (1966)). The alpha-(m-carboxyphenyl)propionitrile is converted to alpha-(m-chlorocarbonylphenyl)propionitrile by using thionyl chloride. Friedel-Crafts reaction of alpha-(m-chlorocarbonylphenyl)propionitrile with benzene using aluminum chloride affords alpha-(m-benzoylphenyl)propionitrile. Hydrolysis of the alpha-(m-benzoylphenyl)propionitrile with methanol/sodium hydroxide gives alpha-(m-benzoylphenyl)propionic acid (see British Pat. No. 1,360,560).
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Synthesis routes and methods III

Procedure details

314 mg of alpha-(p-tolylthio)-alpha-(m-benzoylphenyl)propionitrile was dissolved in 1 ml of methanol, and 1.0 ml of a 2.3 M methanol solution of sodium methanethiolate was added dropwise. The mixture was stirred at room temperature for 1 hour. An aqueous solution of ammonium chloride (1 g/5 ml) was added, and the mixture was extracted with 10 ml of ether three times. The extract was washed with 15 ml of water three times, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography (silica gel; benzene and methylene chloride) to afford 133 mg (yield 64%) of alpha-(m-benzoylphenyl)-propionitrile as colorless crystals.
Name
alpha-(p-tolylthio)-alpha-(m-benzoylphenyl)propionitrile
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314 mg
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1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for producing 2-(3-Benzoylphenyl)propionitrile?

A1: Several synthetic routes have been explored for the production of this compound.

  • Multi-step synthesis from m-methyl benzoic acid methyl ester: This approach involves a series of reactions including bromination, cyanation, methylation, hydrolysis, and a Friedel-Crafts reaction. [, ]
  • Monomethylation of 3-Benzoylbenzeacetonitrile: This method utilizes dimethyl carbonate in the presence of a catalyst to achieve monomethylation. []
  • Coupling of aryl Grignard reagents with acyl chlorides: This continuous flow synthesis utilizes 2-methyltetrahydrofuran (2-MeTHF) as a green solvent and allows for a safe and on-demand generation of the compound. []
  • Phase transfer catalytic synthesis: This method involves Friedel crafts reaction, bromination, and cyanation followed by phase transfer catalytic methylation. []
  • Synthesis from p-toluic acid: This approach utilizes p-toluic acid as a starting material and involves chlorination, Friedel-Crafts reaction, halogenation, cyanation, and methylation. []

Q2: What factors influence the yield and purity of this compound during synthesis?

A2: Research has shown that reaction conditions significantly impact the yield and purity of this compound.

  • Bromination and Methylation Conditions: Reaction temperature and time during bromination and methylation steps significantly influence the yield of the final product. Optimization of these parameters is crucial. []
  • Catalyst Selection: In the monomethylation approach, the choice of catalyst directly influences the reaction outcome. []
  • Purification Method: The method of purification after synthesis, particularly after methylation, plays a key role in achieving high purity. []

Q3: What is the reported melting point and purity of synthesized this compound?

A3: Studies report achieving a melting point range of 52-54 °C for the synthesized this compound. [] Additionally, using optimized reaction conditions and purification techniques, a purity of 98.6% (mass fraction) has been achieved. [, ]

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